molecular formula C10H3Cl3FNO2 B2444415 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 457639-84-8

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B2444415
CAS RN: 457639-84-8
M. Wt: 294.49
InChI Key: INKZIMLFRJNJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H3Cl3FNO2 . It is also known by its synonyms OTAVA-BB BB7013820117 and 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chloro-4-fluorophenyl) .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with various halogens (chlorine and fluorine) and a phenyl group . The molecular weight of the compound is 294.49 .

Scientific Research Applications

Neuroprotection

Neurodegenerative diseases, such as Alzheimer’s disease, pose significant challenges. Researchers have explored novel neuroprotective agents to combat these conditions. The compound’s ability to inhibit glutamate-stimulated calcium uptake makes it a promising candidate for neuroprotection . Further studies could elucidate its mechanism of action and therapeutic potential.

Solubility Enhancement

Understanding solubility is crucial for drug development. Researchers have measured the solubility of thiadiazoles (including our compound) in buffer solutions. This information aids in formulating drug delivery systems and optimizing bioavailability .

Distribution Coefficients

The compound’s distribution coefficients in immiscible phases (such as 1-octanol/buffer and 1-hexane/buffer) mimic the gastrointestinal tract epithelium and the blood-brain barrier. These coefficients impact drug transport and permeability, influencing bioavailability .

Permeation Studies

Permeation experiments using Franz diffusion cells have been conducted to determine apparent permeability coefficients. These studies provide insights into how the compound crosses biological barriers, affecting its efficacy as a drug .

Bioavailability Assessment

The interplay between solubility and permeability directly affects bioavailability. Researchers have assessed this interplay to evaluate the potential bioavailability of the studied compounds, including our target compound .

Drug Design and Screening

Fast screening of a large number of structures with biological activity at receptors is essential during drug design. Investigating transport properties and physicochemical properties helps identify drug-like substances with therapeutic potential .

properties

IUPAC Name

3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZIMLFRJNJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.